2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9-4-13-12(14(23)5-9)7-18-16(21-13)22-15(24)8-25-17-19-10(2)6-11(3)20-17/h6-7,9H,4-5,8H2,1-3H3,(H,18,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSGNRLUNHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Quinazolinone Synthesis: The quinazolinone moiety is prepared separately through a cyclization reaction involving anthranilic acid derivatives.
Coupling Reaction: Finally, the pyrimidine-thioether and quinazolinone derivatives are coupled using acylation reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the quinazolinone moiety.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the quinazolinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrimidine- and quinazoline-based acetamide derivatives. Below is a detailed comparison based on substituents, molecular features, and inferred bioactivity:
Structural Analogues and Substituent Analysis
Functional Group Contributions
- Pyrimidine Modifications: The target compound’s 4,6-dimethylpyrimidinyl group contrasts with the 5-benzyl () and 5-acetamido () substituents in analogues. The absence of a 4-hydroxy or 6-oxo group (cf. ) may limit hydrogen-bonding capacity but improve membrane permeability .
- Acetamide-Linked Moieties: The tetrahydroquinazolinone system in the target compound introduces rigidity compared to the flexible 2-pyrimidinyl () or sulfamoylphenyl () groups. This could stabilize interactions with enzyme active sites . The 7-methyl group on the tetrahydroquinazolinone may enhance metabolic stability relative to unsubstituted analogues .
Hypothetical Pharmacological Profiles
For example:
- The tetrahydroquinazolinone core resembles ATP-binding motifs in kinase inhibitors.
- The sulfanyl-acetamide bridge is common in antimicrobial agents (e.g., oxadixyl in ), hinting at possible dual functionality .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide represents a novel class of chemical entities that have garnered attention due to their potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 284.36 g/mol. The structure features a pyrimidine ring and a tetrahydroquinazoline moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O |
| Molecular Weight | 284.36 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine and quinazoline rings followed by the introduction of the sulfanyl group. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and cyclization reactions to achieve the desired structure.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated activity against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound under consideration has shown promise in inhibiting cell proliferation in various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. In vitro studies have indicated that compounds with similar structures can significantly reduce NO levels in lipopolysaccharide (LPS)-induced macrophages.
Case Studies
- Antimicrobial Evaluation : A study evaluated various quinazoline derivatives against Staphylococcus aureus and Escherichia coli, where some compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Assessment : Another study reported that a related compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent.
- Inflammation Studies : Research demonstrated that specific derivatives inhibited COX-2 expression in RAW 264.7 cells, suggesting a pathway for reducing inflammation in chronic diseases.
The biological activities are largely attributed to:
- Inhibition of Enzymatic Pathways : Targeting enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various intracellular signaling cascades.
- Antimicrobial Action : Disrupting bacterial cellular functions leading to cell death.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrimidine-thiol intermediate via nucleophilic substitution.
- Step 2 : Coupling with the tetrahydroquinazolinone core using carbodiimide-mediated amide bond formation.
- Optimization : Control reaction temperature (e.g., 0–5°C for thiol activation) and use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Monitor intermediates via TLC or HPLC to ensure purity ≥95% .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Identify peaks for methyl groups (δ ~2.5 ppm for pyrimidine-CH3, δ ~2.1 ppm for tetrahydroquinazolinone-CH3) and sulfanyl protons (δ ~3.8 ppm).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹).
- HRMS : Validate molecular ion [M+H]+ with exact mass matching theoretical calculations (±0.001 Da) .
Q. What solubility and stability profiles should researchers anticipate for this compound?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Limited aqueous solubility is common due to hydrophobic moieties.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfanyl group for nucleophilic attack).
- Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). Prioritize binding poses with ΔG < –8 kcal/mol and validate via SPR or ITC .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?
- Methodology :
- Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
- SAR Analysis : Compare analogs (e.g., substituent effects on pyrimidine or tetrahydroquinazolinone) to isolate structural determinants of activity.
- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance (p < 0.05) .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis for scalability and yield?
- Methodology :
- Factors : Vary temperature, solvent ratio, and catalyst loading (e.g., 0.5–2.0 eq of EDCI).
- Response Surface Modeling : Use Central Composite Design to identify optimal conditions (e.g., 1.5 eq EDCI, 25°C, DMF:H2O 9:1).
- Validation : Confirm reproducibility (n=3 batches) with yield improvements ≥15% over traditional methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
